

SNT-207707: A Technical Guide for Researchers

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Compound of Interest				
Compound Name:	SNT-207707			
Cat. No.:	B10814423	Get Quote		

An In-depth Technical Guide on the Core Properties and Applications of SNT-207707 for Researchers, Scientists, and Drug Development Professionals

SNT-207707 is a potent, selective, and orally active antagonist of the Melanocortin 4 Receptor (MC4R).[1][2][3] As a key regulator of energy homeostasis, the MC4R has emerged as a significant therapeutic target for conditions such as cachexia, a debilitating wasting syndrome associated with chronic diseases like cancer. This guide provides a comprehensive overview of the technical aspects of **SNT-207707**, including its mechanism of action, quantitative data, experimental protocols, and relevant biological pathways.

Core Compound Information

Property	Value
Chemical Name	2-(4-cyanophenyl)-N,N-bis(3-methylbutyl)-3-[3-(1-pyrrolidinyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide
Molecular Formula	C32H43N5O
CAS Number	1064662-40-3

Quantitative Data



SNT-207707 exhibits high affinity and functional antagonism at the MC4R, with significant selectivity over other melanocortin receptor subtypes.

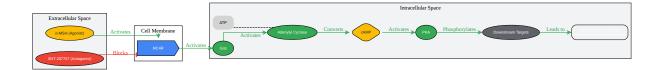
Parameter	Value	Species	Assay Type
IC50 (Binding)	8 nM	Not Specified	Radioligand Binding Assay
IC50 (Function)	5 nM	Not Specified	Functional Assay
Selectivity	>200-fold vs. MC3R and MC5R	Not Specified	Not Specified
In Vivo Efficacy (Cachexia)	30 mg/kg/day (oral)	Mouse (C26 model)	Prevention of tumor- induced weight loss
In Vivo Efficacy (Food Intake)	20 mg/kg (subcutaneous)	Mouse	Increased food intake
Pharmacokinetics (Oral)	Significant plasma and brain levels	Mouse (CD-1)	Not Specified

Mechanism of Action and Signaling Pathway

SNT-207707 exerts its pharmacological effects by competitively inhibiting the binding of endogenous agonists, such as α -melanocyte-stimulating hormone (α -MSH), to the MC4R. The MC4R is a G protein-coupled receptor (GPCR) that, upon activation, couples to the G α s subunit, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets to mediate the physiological effects of MC4R activation, including the suppression of appetite and increased energy expenditure.

By blocking this signaling cascade, **SNT-207707** effectively disinhibits the pathways that promote food intake and reduce energy expenditure, making it a promising candidate for the treatment of cachexia.





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Caption: MC4R Signaling Pathway and SNT-207707 Antagonism

Experimental Protocols

The following protocols are based on methodologies employed in the preclinical evaluation of **SNT-207707** and similar compounds in cancer-induced cachexia models.

C26 Murine Colon Carcinoma Cachexia Model

This model is widely used to study cancer-induced cachexia due to its robust and reproducible induction of a wasting phenotype.

- 1. Cell Culture and Preparation:
- Murine C26 colon adenocarcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
- For tumor induction, cells are harvested during the exponential growth phase, washed with sterile phosphate-buffered saline (PBS), and resuspended in PBS at a concentration of 1 x 10^6 cells per 100 μ L.
- 2. Tumor Induction:



- Male BALB/c mice (6-8 weeks old) are used.
- 1 x 10⁶ C26 cells in 100 μL of PBS are injected subcutaneously into the right flank of each mouse.
- A control group is injected with vehicle (PBS) only.
- 3. **SNT-207707** Administration:
- Treatment with SNT-207707 begins the day after tumor cell implantation.
- SNT-207707 is administered orally once daily at a dose of 30 mg/kg. The vehicle for SNT-207707 is typically a solution such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- The control group receives the vehicle alone.
- 4. Monitoring and Endpoints:
- Body weight, food intake, and water intake are monitored daily.
- Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²).
- At the end of the study (typically 14-21 days post-tumor implantation), mice are euthanized.
- Tissues such as tumors, skeletal muscles (e.g., gastrocnemius, tibialis anterior), and adipose tissue are dissected and weighed.
- Blood samples may be collected for analysis of inflammatory cytokines or other biomarkers.

Pharmacokinetic Study

This protocol provides a framework for assessing the pharmacokinetic profile of **SNT-207707** in mice.

- 1. Animal Model:
- Male CD-1 mice (12 weeks old) are used.

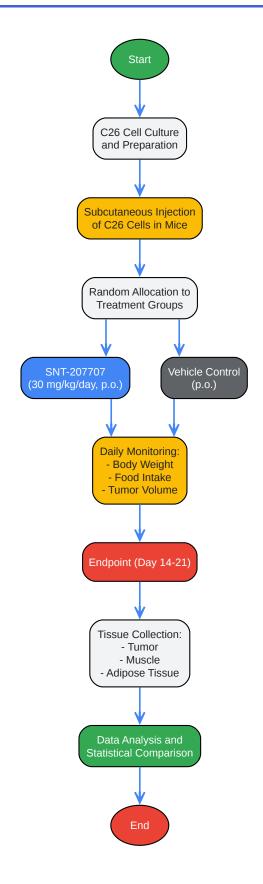


- 2. Drug Administration:
- SNT-207707 is administered as a single oral gavage at a dose of 60 mg/kg.
- 3. Sample Collection:
- At designated time points (e.g., 1, 3, and 6 hours post-dose), cohorts of mice (n=3 per time point) are euthanized.
- Blood is collected via cardiac puncture into tubes containing an anticoagulant.
- Plasma is separated by centrifugation and stored at -80°C until analysis.
- Brain tissue is also collected, homogenized, and stored at -80°C.
- 4. Sample Analysis:
- Concentrations of SNT-207707 in plasma and brain homogenates are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of **SNT-207707** in a preclinical model of cancer cachexia.





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Caption: Preclinical Evaluation Workflow for SNT-207707 in a Cachexia Model



Chemical Synthesis and Safety Data

Detailed information regarding the chemical synthesis of **SNT-207707** is not readily available in the public domain. Similarly, comprehensive safety and toxicology data have not been publicly disclosed. Researchers interested in these aspects may need to consult specialized chemical synthesis literature or patent databases.

Conclusion

SNT-207707 is a valuable research tool for investigating the role of the MC4R in energy homeostasis and disease states such as cachexia. Its oral bioavailability and potent antagonist activity make it a compelling candidate for further preclinical and potentially clinical investigation. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of **SNT-207707**.

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